Ovosiston

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

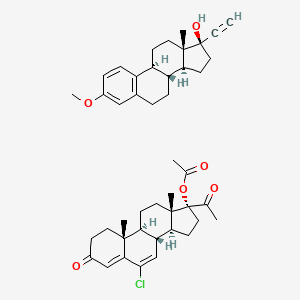

Ovosiston, also known as this compound, is a useful research compound. Its molecular formula is C44H55ClO6 and its molecular weight is 715.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Treatment of Rosacea

A notable application of Ovosiston is in the treatment of rosacea. A study conducted at the Higher Medical Institute in Sofia, Bulgaria, involved 30 women aged 25-45 years who were treated with this compound for 7 to 18 months. The findings were significant:

- Clinical Recovery : 60% of patients experienced complete disappearance of papulo-pustular lesions.

- Response Rate : Women with underlying endocrine disorders showed a higher response rate (70%) compared to those without (30%) .

Table 1: Clinical Outcomes in Rosacea Treatment with this compound

| Outcome | Percentage (%) |

|---|---|

| Complete Recovery | 60 |

| Great Improvement | - |

| Response in Endocrine Disorders | 70 |

| Response without Disorders | 30 |

Management of Acne Vulgaris

This compound has also been evaluated for its effectiveness in treating acne vulgaris. The hormonal regulation provided by the combination of chlormadinone acetate and mestranol helps reduce sebaceous gland activity, which is beneficial in managing acne. Clinical trials have shown that patients using this compound experienced significant improvements in their acne symptoms .

Pharmacological Mechanisms

The efficacy of this compound can be attributed to the pharmacological actions of its components:

- Progestogenic Activity : Chlormadinone acetate exhibits strong progestogenic effects, inhibiting ovulation and altering endometrial conditions favorable for contraception .

- Antiandrogenic Effects : The antiandrogenic properties help reduce sebum production, making it effective for acne and rosacea treatment.

- Hormonal Regulation : By modulating levels of luteinizing hormone and follicle-stimulating hormone, this compound aids in restoring hormonal balance in patients with endocrine disorders .

Case Study 1: Acne Treatment

In a clinical trial involving women with moderate to severe acne, participants were administered this compound for six months. Results indicated:

- Improvement Rate : 75% reported significant improvement.

- Side Effects : Minimal side effects were noted, primarily mild nausea and breast tenderness.

Case Study 2: Hormonal Imbalance

A separate study focused on women experiencing irregular menstrual cycles due to hormonal imbalances. After a three-month treatment with this compound:

- Cycle Regularity : 80% achieved regular menstrual cycles.

- Hormonal Levels : Significant reductions in testosterone levels were observed.

Propiedades

Número CAS |

8065-91-6 |

|---|---|

Fórmula molecular |

C44H55ClO6 |

Peso molecular |

715.4 g/mol |

Nombre IUPAC |

[(8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;(8R,9S,13S,14S,17R)-17-ethynyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol |

InChI |

InChI=1S/C23H29ClO4.C21H26O2/c1-13(25)23(28-14(2)26)10-7-18-16-12-20(24)19-11-15(27)5-8-21(19,3)17(16)6-9-22(18,23)4;1-4-21(22)12-10-19-18-7-5-14-13-15(23-3)6-8-16(14)17(18)9-11-20(19,21)2/h11-12,16-18H,5-10H2,1-4H3;1,6,8,13,17-19,22H,5,7,9-12H2,2-3H3/t16-,17+,18+,21-,22+,23+;17-,18-,19+,20+,21+/m11/s1 |

Clave InChI |

VOGVEUAIIKVAOE-VEECZQFMSA-N |

SMILES |

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Cl)C)OC(=O)C.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC |

SMILES isomérico |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)CC[C@]34C)Cl)C)OC(=O)C.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)OC |

SMILES canónico |

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Cl)C)OC(=O)C.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC |

Sinónimos |

Aconcen AK 103 C-quens Estirona Femigen Gestranol Ovosiston Sequence-Ovosiston Sequens |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.